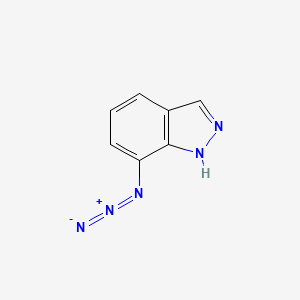

7-azido-1H-indazole

説明

BenchChem offers high-quality 7-azido-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-azido-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

7-azido-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-10-6-3-1-2-5-4-9-11-7(5)6/h1-4H,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTXGOKQVXUHFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N=[N+]=[N-])NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Evaluation of 7-Azido-1H-indazole from 7-Nitroindazole: A Comprehensive Technical Guide

Executive Summary

The functionalization of the indazole scaffold is a critical endeavor in medicinal chemistry and materials science. Specifically, 7-azido-1H-indazole serves as a highly versatile building block, enabling late-stage functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and photoaffinity labeling.

This whitepaper outlines a robust, two-stage synthetic workflow to convert 7-nitro-1H-indazole into 7-azido-1H-indazole. By prioritizing mechanistic causality and self-validating analytical checkpoints, this guide provides researchers with a highly reproducible, scalable, and safe protocol.

Synthetic Pathway & Mechanistic Principles

The transformation relies on a tandem sequence: the reduction of the C-7 nitro group to a primary amine, followed by a low-temperature diazotization and subsequent nucleophilic aromatic substitution by an azide ion.

Fig 1: Two-stage synthetic workflow for 7-azido-1H-indazole via reduction and diazotization.

Stage 1: Chemoselective Reduction

The reduction of 7-nitro-1H-indazole to 7-amino-1H-indazole can be achieved through various reducing agents [1]. While metal-mediated reductions (e.g., anhydrous SnCl2 in ethanol) are common, they carry a documented risk of generating chlorinated or ethoxylated byproducts at the C-4 position via oxidative nucleophilic substitution of hydrogen (ONSH) [2].

To ensure high purity and avoid complex chromatographic separations, catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) or Hydrazine hydrate with catalytic FeCl3 are the preferred methodologies [3]. These methods cleanly reduce the nitro group through nitroso and hydroxylamine intermediates down to the primary amine without disrupting the aromatic indazole core.

Stage 2: Diazotization and Azidation

The introduction of the azide functionality is achieved via a Sandmeyer-type transformation. The 7-amino-1H-indazole is treated with sodium nitrite ( NaNO2 ) in an acidic medium (aqueous HCl or HBr ) [4, 5].

-

Causality of Temperature Control: The reaction must be strictly maintained between 0–5 °C. At elevated temperatures, the highly reactive diazonium intermediate will prematurely decompose into a stable phenol derivative, drastically reducing the yield [4].

-

Thermodynamic Driving Force: Upon the addition of sodium azide ( NaN3 ), the azide nucleophile attacks the C-7 position. The exceptional leaving group ability of the diazonium ion results in the rapid expulsion of nitrogen gas ( N2 ). This irreversible gas evolution provides the thermodynamic driving force that pushes the reaction to completion.

Quantitative Data & Yield Analysis

The table below summarizes the expected outcomes and causality behind the choice of reagents for the reduction stage, directly impacting the final yield of the azidation step.

| Reduction Method | Reagents & Conditions | Temp | Expected Yield | Mechanistic Notes & Byproduct Risks |

| Catalytic Hydrogenation | H2 (balloon), 10% Pd/C, EtOH | 20–25 °C | 85–95% | Cleanest profile. No halogenated byproducts. Requires inert gas purging. |

| Hydrazine Reduction | N2H4⋅H2O , cat. FeCl3 , MeOH | 60 °C | 80–90% | High purity [3]. Hydrazine requires strict toxicity handling protocols. |

| Stannous Chloride | SnCl2⋅2H2O , EtOH | Reflux | 60–70% | Prone to C-4 chlorination/ethoxylation via ONSH [2]. Lower overall purity. |

Experimental Protocols

Protocol A: Synthesis of 7-Amino-1H-indazole via Catalytic Hydrogenation

This protocol utilizes a self-validating LC-MS checkpoint to ensure complete reduction before proceeding to the sensitive diazotization step.

-

Preparation: Dissolve 7-nitro-1H-indazole (1.0 eq, MW: 163.13 g/mol ) in anhydrous ethanol (0.2 M concentration) in a round-bottom flask.

-

Catalyst Addition: Flush the flask with Argon or N2 . Carefully add 10% Pd/C (0.1 eq by weight).

-

Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Stir the suspension vigorously at room temperature for 4–6 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane) and LC-MS. The starting material will disappear, and a more polar spot (the amine) will emerge. LC-MS must confirm the mass shift from m/z 164 [M+H]+ to m/z 134 [M+H]+ .

-

Workup: Purge the flask with Argon to remove residual H2 . Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with excess ethanol.

-

Isolation: Concentrate the filtrate in vacuo to afford 7-amino-1H-indazole as a solid. Use immediately in Protocol B to prevent oxidative degradation.

Protocol B: Diazotization and Azidation to 7-Azido-1H-indazole

Caution: Sodium azide is highly toxic. Do not use chlorinated solvents (e.g., dichloromethane) during extraction, as they can react with azide salts to form explosive diazidomethane.

-

Diazonium Formation: Suspend 7-amino-1H-indazole (1.0 eq) in a mixture of water and concentrated HCl (3:1 ratio, 0.5 M overall). Cool the mixture in an ice-brine bath to 0 °C.

-

Nitrosation: Dissolve NaNO2 (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the internal temperature never exceeds 5 °C [4]. Stir for 30–45 minutes at 0 °C. The solution should turn clear as the soluble diazonium salt forms.

-

Azide Addition: Dissolve NaN3 (1.5 eq) in cold water. Add this solution dropwise to the diazonium mixture at 0 °C.

-

Gas Evolution: Upon addition, vigorous bubbling will occur as N2 gas is expelled. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours until gas evolution completely ceases.

-

Extraction: Dilute the aqueous mixture with Ethyl Acetate (EtOAc). Separate the layers and extract the aqueous phase twice more with EtOAc.

-

Purification: Wash the combined organic layers with saturated NaHCO3 and brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 7-azido-1H-indazole (Expected m/z : 160 [M+H]+ ).

References

- "7-Amino-1H-indazole-3-carbaldehyde - Benchchem", Benchchem.

- "SnCl2/RSH: A versatile catalytic system for the synthesis of 4-Alkylsulfanyl-indazole derivatives", ResearchGate.

- "Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells", National Institutes of Health (NIH).

- "1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-74-2 | Benchchem", Benchchem.

- "US20080280891A1 - Anti-cancer agents and uses thereof", Google Patents.

Spectroscopic Profiling and Photochemical Dynamics of 7-Azido-1H-indazole: A Comprehensive Technical Guide

Executive Summary & Scientific Rationale

7-Azido-1H-indazole (CAS 2567498-11-5) is a highly specialized heterocyclic compound that merges the photochemically active azide moiety with the structurally versatile indazole core[1]. In modern drug development and chemical biology, azidoindazoles serve a dual purpose: they act as robust photoaffinity labels for target deconvolution and function as orthogonal handles for Cu-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic spectral assignments. Here, we will dissect the causality behind the spectroscopic behavior of 7-azido-1H-indazole, exploring how its annular tautomerism dictates its Nuclear Magnetic Resonance (NMR) profile, and how its electronic structure governs its photochemical degradation into reactive nitrenes.

Structural Grounding: Annular Tautomerism

A defining feature of the indazole core is its annular tautomerism, existing in an equilibrium between the 1H

- and 2H -forms. Understanding this equilibrium is critical before interpreting any spectroscopic data.

In the gas phase and in polar aprotic solvents (such as DMSO), the 1H -tautomer is thermodynamically favored over the 2H -tautomer by approximately 15–20 kJ/mol due to the preservation of full aromaticity in the benzenoid ring, as demonstrated in 2[3]. The presence of the electron-withdrawing azide group at the 7-position further influences this equilibrium through inductive effects and potential steric interactions with the adjacent N1-H bond, locking the molecule predominantly in the 1H -state during standard analytical characterization.

Spectroscopic Signatures & Causality

Vibrational Spectroscopy (FT-IR)

The most diagnostic feature of 7-azido-1H-indazole is the asymmetric stretching vibration of the azide group ( νas(N3) ).

-

Causality: The linear, pseudo-cumulenic nature of the azide group results in a highly polarizable transition dipole moment. This produces a massive, background-free absorption band typically centered between 2110–2130 cm⁻¹ . Because biological matrices and standard organic solvents lack absorptions in this region, FT-IR is the premier tool for monitoring the intactness of the azide prior to photolysis.

Multinuclear NMR Profiling (¹H, ¹³C, ¹⁵N)

Standard ¹H and ¹³C NMR provide the skeletal framework, but ¹⁵N NMR is the gold standard for tautomeric assignment.

-

Causality: Proton exchange in protic solvents causes quadrupolar broadening of nitrogen signals. Therefore, DMSO-d₆ is strictly selected as the solvent; its strong hydrogen-bond accepting nature locks the indazole into the 1H -tautomer and slows proton exchange.

-

As established in4[4], the protonated N-1 nitrogen resonates at a highly shielded chemical shift (approx. -170 ppm relative to nitromethane), whereas the imino =N-2 nitrogen appears significantly further downfield (approx. -70 to -80 ppm).

Electronic Spectroscopy & Photochemistry (UV-Vis)

The UV-Vis spectrum of 7-azido-1H-indazole exhibits strong π→π∗ transitions around 260–280 nm and a weaker n→π∗ transition extending past 300 nm.

-

Mechanistic Pathway: Upon UV irradiation ( λ<350 nm), the azide undergoes rapid extrusion of N2 gas to yield a highly reactive singlet nitrene . As detailed in5[5], this singlet species faces a kinetic bifurcation: it can undergo Intersystem Crossing (ISC) to a lower-energy triplet nitrene, or undergo ring expansion into a didehydroazepine intermediate. This reactivity is also harnessed in 6[6] to form complex C-N bonds.

Quantitative Data Summary

| Spectroscopic Method | Key Feature / Nucleus | Expected Signal / Shift | Diagnostic Significance |

| FT-IR | νas(N3) Stretch | ~2115 cm⁻¹ (strong) | Confirms intact azide; used for photolysis tracking. |

| ¹H NMR (DMSO-d₆) | H-3 (Indazole core) | ~8.1 ppm (singlet) | Core structural marker; confirms heterocycle integrity. |

| ¹⁵N NMR (DMSO-d₆) | N-1 (NH) | ~ -170 ppm | Confirms the dominance of the 1H -tautomeric state. |

| UV-Vis (MeCN) | π→π∗ Absorption | ~280 nm ( ϵ>104 ) | Excitation wavelength for photoaffinity labeling. |

Visualizations of Pathways and Workflows

Photochemical degradation pathway of 7-azido-1H-indazole upon UV irradiation.

Spectroscopic characterization workflow for azidoindazole derivatives.

Self-Validating Experimental Protocols

Protocol A: Time-Resolved UV-Vis Photolysis Monitoring

Purpose: To characterize the photochemical extrusion of N2 and validate the utility of the molecule as a photoaffinity label.

-

Preparation: Dissolve 7-azido-1H-indazole in spectroscopic-grade Acetonitrile (MeCN) to a final concentration of 50 µM in a quartz cuvette. Causality: MeCN is chosen because it lacks readily abstractable hydrogen atoms, preventing premature quenching of the highly reactive singlet nitrene.

-

Baseline Acquisition: Record the dark UV-Vis spectrum from 200 nm to 600 nm.

-

Irradiation: Irradiate the sample using a 300 nm LED light source in 30-second intervals.

-

Monitoring: Record the absorption spectrum immediately after each interval until no further spectral changes are observed.

-

Self-Validating Checkpoint: The appearance of sharp isosbestic points (typically around 275 nm and 310 nm) during the initial stages of irradiation mathematically proves a clean, unimolecular A→B conversion without competing side reactions or sample degradation. If isosbestic points are absent, the solvent is contaminated or secondary photolysis is occurring.

Protocol B: CuAAC Derivatization for Unambiguous NMR Validation

Purpose: Azides can cause quadrupolar broadening in NMR and lack protons for 2D NOESY/HMBC correlations. Converting the azide to a triazole provides a stable, proton-rich handle for definitive structural elucidation.

-

Reagent Mixing: In a 20 mL scintillation vial, combine 7-azido-1H-indazole (1.0 eq) and phenylacetylene (1.2 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.05 eq). Causality: Ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidative homocoupling of the alkyne.

-

Reaction & Isolation: Stir vigorously at room temperature for 4 hours. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validating Checkpoint: Analyze the crude product via FT-IR and ¹H NMR. The complete disappearance of the 2115 cm⁻¹ IR band and the emergence of a sharp triazole C-H singlet at ~8.5 ppm in the ¹H NMR spectrum confirms quantitative conversion, validating the structural integrity of the starting material.

References

-

ECHA CHEM: 7-azido-1H-indazole Source: European Chemicals Agency (ECHA) URL:[Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its Derivatives Source: PubMed Central (PMC) / NIH URL:[Link]

-

Solid State and Solution NMR of Pyrazoles and Indazoles Source: Semantic Scholar URL: [Link]

-

Photochemistry of Azides (Chemical Reviews) Source: MDMA.ch / ACS Publications URL: [Link]

-

Nickel-Catalyzed Photoredox-Mediated Cross-Coupling of Aryl Azides Source: ACS Catalysis URL:[Link]

Sources

7-Azido-1H-indazole: A Comprehensive Technical Guide on Stability, Handling, and Storage Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Molecular Stability, Causal Handling Protocols, and Self-Validating Workflows

Introduction

As a Senior Application Scientist, I frequently encounter the challenges of integrating high-energy nitrogenous compounds into complex synthetic pipelines. 7-azido-1H-indazole (CAS: 2567498-11-5) is a highly versatile heterocyclic building block utilized in click chemistry, photoaffinity labeling, and pharmaceutical development[1]. While the indazole core provides a degree of structural rigidity, the presence of the azide (-N₃) moiety introduces significant reactivity and safety considerations.

This whitepaper provides an in-depth, causally-driven guide to the stability, storage, and handling of 7-azido-1H-indazole. By understanding the thermodynamic and kinetic principles behind azide degradation, researchers can implement self-validating protocols that ensure both chemical integrity and laboratory safety.

Molecular Stability Profile & Causality

The stability of any organic azide is fundamentally governed by its chemical structure, specifically the dilution of its energetic functional groups. To evaluate the safety profile of 7-azido-1H-indazole, we must apply two critical field-proven metrics: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six"[2][3].

-

C/N Ratio Evaluation: The formula for 7-azido-1H-indazole is C₇H₅N₅. The C/N ratio is calculated as 7/5 = 1.4. According to established safety guidelines, organic azides with a C/N ratio between 1 and 3 can be safely synthesized and isolated, but they require strict sub-ambient temperature control and should ideally be stored as solutions or in quantities less than 5 grams to mitigate explosive potential[3][4].

-

The Rule of Six: This rule dictates that there must be at least six carbon atoms (or atoms of similar size) per energetic functional group to provide sufficient dilution of the compound's explosive energy[5]. With 7 carbon atoms and 1 azide group, 7-azido-1H-indazole satisfies this rule (7 > 6), rendering it relatively safe to handle under standard laboratory conditions, provided external energy inputs are minimized[2][5].

Causality of Degradation: The primary degradation pathway for aryl azides is the extrusion of nitrogen gas (N₂) to form highly reactive, electron-deficient nitrene intermediates[6]. This process is catalyzed by thermal energy (thermolysis) or UV/visible light (photolysis). Consequently, exposure to ambient light or room temperature over extended periods leads to compound degradation, reduced yield in downstream applications, and dangerous pressure buildup in sealed containers[5].

Table 1: Quantitative Stability Metrics for 7-azido-1H-indazole

| Metric | Value | Causality / Implication |

| CAS Number | 2567498-11-5 | Unique identifier for regulatory tracking and SDS retrieval[1]. |

| Molecular Formula | C₇H₅N₅ | Indicates a high nitrogen mass fraction, requiring energetic dilution[1]. |

| C/N Ratio | 1.4 | Falls between 1 and 3: Can be isolated but requires sub-ambient storage[3]. |

| Rule of Six | Satisfied (7 > 6) | 7 carbons dilute the energetic potential of the single azide group[5]. |

| Hazard Class | Acute Tox. 3, STOT RE 1 | Highly toxic via oral/dermal/inhalation routes; mandates strict PPE[1]. |

Storage Conditions & Chemical Incompatibilities

To arrest the thermodynamic drive towards nitrogen extrusion, 7-azido-1H-indazole must be stored under rigorous conditions. Understanding what not to mix with this compound is as critical as the reaction itself.

Storage Protocols:

-

Temperature: Store at or below -18°C. Low temperatures kinetically hinder thermal decomposition and prevent spontaneous N₂ evolution[2][7].

-

Light Protection: Store in amber glass or opaque containers to prevent photolytic degradation of the azide group[2][3].

Incompatibility Matrix & Causality:

-

Heavy Metals (Cu, Pb, Ag): Friction or prolonged contact with heavy metals leads to salt exchange, forming metal azides. Metal azides are highly shock-sensitive and can detonate upon minor impact[5][7].

-

Halogenated Solvents (DCM, Chloroform): Trace impurities or specific catalytic conditions can cause halogen exchange with the azide, leading to the formation of di-azidomethane or tri-azidomethane, which are notoriously unstable and explosive[5][7].

-

Strong Acids (Brønsted Acids): Protonation of the azide group generates hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas[4][5].

Diagram 2: Chemical incompatibility pathways leading to hazardous byproducts from 7-azido-1H-indazole.

Experimental Workflows & Handling Protocols

The following step-by-step methodology outlines a self-validating system for handling 7-azido-1H-indazole. Every step includes a built-in verification mechanism to ensure safety and chemical integrity.

Step-by-Step Handling Protocol

1. Pre-Reaction Preparation (Fume Hood Required):

-

Action: Remove the amber vial containing 7-azido-1H-indazole from the -18°C freezer. Allow it to equilibrate to room temperature inside a desiccator before opening.

-

Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the compound, leading to hydrolytic degradation and inaccurate stoichiometric weighing.

-

Self-Validation: Visually confirm the absence of condensation on the exterior of the vial before unsealing.

2. Transfer and Weighing:

-

Action: Use a static-free Teflon or ceramic spatula to transfer the solid. Weigh on a piece of anti-static weighing paper.

-

Causality: Eliminates the risk of friction-induced detonation and prevents the formation of shock-sensitive metal azides that occur when using stainless steel utensils[2][7].

-

Self-Validation: Ensure smooth, static-free transfer with no residue adhering to metallic balance components.

3. Reaction Setup:

-

Action: Dissolve the azide in an appropriate non-halogenated solvent (e.g., THF, DMF, or EtOAc) behind a blast shield[4][7].

-

Causality: Prevents the formation of explosive azidomethanes[5].

-

Self-Validation: Monitor the dissolution visually. The solution must remain clear. Any spontaneous gas evolution (bubbling) indicates unintended decomposition and requires immediate quenching.

4. Reaction Monitoring:

-

Action: Track the consumption of 7-azido-1H-indazole using FTIR spectroscopy.

-

Causality: Azides possess a highly distinct, strong asymmetric stretch. Monitoring this ensures the energetic starting material is fully consumed before exposing the mixture to workup conditions.

-

Self-Validation: The characteristic azide stretch (~2100-2120 cm⁻¹) must completely disappear before the reaction is considered complete[3].

Diagram 1: Workflow for the safe handling, reaction, and self-validating quenching of 7-azido-1H-indazole.

Waste Management and Spill Response

Azide waste is classified as Extremely Hazardous Waste. It must never be mixed with standard organic or aqueous waste streams, particularly those containing acids or heavy metals[7].

Self-Validating Quenching Protocol: If unreacted 7-azido-1H-indazole remains, it must be reduced to a stable amine prior to disposal[2].

-

Add an excess of Triphenylphosphine (PPh₃) to the organic solution at 0°C (Staudinger reduction).

-

Stir until nitrogen evolution (bubbling) completely ceases.

-

Validation: Run a final IR or TLC to confirm the total absence of the azide starting material. The resulting stable amine can then be disposed of in standard organic waste[2].

Spill Response: For small spills (<250 mL or <5g) inside a fume hood, confine the area with absorbent pads. Wipe all contaminated surfaces with a pH > 9 buffer solution to prevent the formation of volatile hydrazoic acid. Dispose of all cleanup materials in double-bagged, clearly labeled azide waste containers[3].

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Aryl Azide Photocrosslinkers

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Capturing Molecular Dialogues with Light

In the intricate landscape of cellular biology and drug discovery, understanding molecular interactions is paramount. Many of these interactions—between proteins, drugs and their targets, or proteins and nucleic acids—are transient, making them notoriously difficult to study. Aryl azide photocrosslinkers are a class of powerful chemical tools designed to overcome this challenge.[1] These molecules are chemically inert in the dark, allowing for their controlled introduction into complex biological systems.[2] Upon exposure to ultraviolet (UV) light, they transform into highly reactive species that form stable, covalent bonds with nearby molecules, effectively "freezing" a momentary interaction for subsequent analysis.[1][3] This guide provides a comprehensive overview of the core mechanisms, diverse applications, and critical experimental considerations for employing aryl azide photocrosslinkers to illuminate the dynamic world of molecular interactions.

The Core Mechanism: From Photon to Covalent Bond

The utility of aryl azide photocrosslinkers is rooted in their unique photochemical properties. The process is initiated by light and proceeds through a series of highly reactive, short-lived intermediates. Understanding this mechanism is crucial for designing effective experiments and interpreting results accurately.

Upon absorbing UV light, typically in the 250-370 nm range, the aryl azide moiety is excited.[2] This excitation leads to the rapid expulsion of nitrogen gas (N₂), a thermodynamically favorable process, and the generation of a highly reactive singlet nitrene intermediate.[2] This singlet nitrene is the primary species responsible for crosslinking and has several potential fates.

-

Desired Pathway: C-H/N-H Insertion: The most productive pathway for crosslinking involves the singlet nitrene inserting directly into proximal carbon-hydrogen (C-H) or nitrogen-hydrogen (N-H) bonds of an interacting molecule, such as an amino acid residue in a target protein.[2][4] This forms a stable covalent linkage.

-

Side Reaction: Intersystem Crossing: The singlet nitrene can undergo intersystem crossing to form a more stable, but less reactive, triplet nitrene.[2] While the triplet nitrene can still participate in insertion reactions, its efficiency is generally lower.[2]

-

Side Reaction: Ring Expansion: A significant competing reaction, particularly for unsubstituted phenyl azides, is the rearrangement of the singlet nitrene into a dehydroazepine intermediate.[2] This species is highly susceptible to attack by nucleophiles. If primary amines (e.g., from Tris or lysine side chains) are present, they will readily react with the dehydroazepine, quenching the crosslinker without forming a bond to the intended target and reducing overall crosslinking efficiency.[2][4][5]

The Chemist's Toolbox: Types of Aryl Azide Crosslinkers

The versatility of aryl azide photocrosslinking stems from the wide array of available derivatives, each with distinct properties. The choice of crosslinker is a critical experimental decision.

| Crosslinker Type | Activation Wavelength (nm) | Key Characteristics & Insights |

| Simple Phenyl Azides | ~254-275 nm (Short-wave UV) | The original aryl azide linker. Requires high-energy UV light, which can potentially damage biological molecules.[4][5] More prone to the ring expansion side reaction. |

| Nitrophenyl Azides | ~300-460 nm (Long-wave UV) | The nitro-group shifts the absorption to longer, less damaging wavelengths, making them preferable for most biological applications.[4][5] |

| Hydroxyphenyl Azides | ~300-460 nm (Long-wave UV) | Similar to nitrophenyl azides, activation occurs at longer wavelengths. The hydroxyl group can sometimes be used for further chemical modification. |

| Perfluorophenyl Azides (PFPAs) | ~254 nm (Short-wave UV) | Fluorination of the aromatic ring significantly suppresses the undesirable ring expansion pathway, leading to higher C-H insertion efficiency.[6][7] PFPAs are known for their fast kinetics and high reaction efficiencies.[8] |

These photoreactive moieties are incorporated into bifunctional reagents to link molecules together:

-

Homobifunctional Crosslinkers: Possess identical reactive groups (e.g., an aryl azide) on both ends. These have limited utility and are less common today.[4]

-

Heterobifunctional Crosslinkers: Feature two different reactive groups. A common and highly useful design pairs a photo-activatable aryl azide with a thermochemical reactive group, such as an N-hydroxysuccinimide (NHS) ester for targeting primary amines (e.g., lysine residues).[4] This allows for a two-step "bait-and-prey" strategy.[4][9]

Applications in Research and Drug Development

The ability to covalently capture transient interactions makes aryl azides indispensable tools across various scientific disciplines.

Photo-Affinity Labeling (PAL) for Target Identification

A primary application in drug development is identifying the cellular targets of a bioactive small molecule.[3][10] In PAL, a photoreactive aryl azide is incorporated into the structure of the drug or ligand of interest.[3] This "probe" is incubated with a complex biological sample (e.g., cell lysate or live cells), where it binds to its target protein(s).[10] UV irradiation then permanently crosslinks the probe to its binding partner, enabling subsequent enrichment and identification by mass spectrometry.[2][10]

Mapping Protein-Protein Interactions (PPIs)

Understanding PPI networks is fundamental to cell biology. Aryl azide crosslinkers can trap these interactions, even weak or transient ones.[1] A typical strategy involves using a heterobifunctional crosslinker (e.g., NHS-ester-aryl azide) to first label a purified "bait" protein.[2] This labeled bait is then introduced to a cell lysate or a solution containing potential "prey" proteins.[2] After an interaction complex forms, UV light is applied to activate the aryl azide, covalently linking the bait to its immediate binding partners.[2]

Case Study: GPCR Signaling

Aryl azides are particularly valuable for studying dynamic signaling complexes. For instance, they can map the interaction sites between a G-protein coupled receptor (GPCR) and its downstream partners like G-proteins.[2] By incorporating an aryl azide into a specific site on the GPCR, researchers can use light to capture the receptor in its active state and identify the exact domains of the G-protein that are in close proximity during signal transduction.[2] This provides invaluable structural information for designing drugs that modulate GPCR activity.[2]

Experimental Design & Practical Considerations

A successful photocrosslinking experiment relies on a self-validating system built on careful planning and the inclusion of proper controls.

-

Choosing the Right Crosslinker: Consider the activation wavelength to minimize damage to your sample (nitrophenyl azides are often preferred).[4] For maximum insertion efficiency, consider a perfluorophenyl azide (PFPA).[6] The spacer arm length of the linker is also critical and should approximate the expected distance of the interaction.

-

Buffer and Reagent Compatibility: This is a critical point of failure. AVOID primary amines (e.g., Tris, glycine) in the buffer during photoactivation, as they will quench the reactive intermediate.[5] Use buffers like HEPES, PBS, or MOPS instead. Similarly, AVOID thiol-containing reducing agents (e.g., DTT, 2-mercaptoethanol) at all stages, as they will reduce the azide group to an amine, rendering it photo-inactive.[4][5]

-

Optimizing UV Irradiation: The wavelength, duration, and intensity of UV light must be optimized.[2][5] Use a UV lamp with a defined wavelength output (e.g., 365 nm for nitrophenyl azides).[4][5] Irradiation times can range from 5 to 30 minutes.[2] It is essential to perform irradiation on ice to prevent sample heating and denaturation.[2] Use UV-transparent containers like quartz cuvettes for maximal exposure.[5]

-

Essential Controls for a Self-Validating System:

-

No UV Control: A sample prepared identically but not exposed to UV light should show no crosslinking. This confirms that the covalent bond formation is light-dependent.

-

Competition Control (for PAL): Incubating the sample with the photo-probe in the presence of a large excess of the non-derivatized, "cold" ligand should prevent crosslinking. This demonstrates that the probe is binding specifically to the target's active site.[10]

-

Detailed Experimental Protocol: PPI Study Using an NHS-Ester Aryl Azide

This protocol outlines a general workflow for identifying the interaction partners of a "bait" protein.

Materials:

-

Purified "bait" protein (1-5 mg/mL).

-

Amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).

-

Heterobifunctional crosslinker (e.g., NHS-ester-aryl azide) stock solution (10-50 mM in DMSO).

-

Cell lysate or purified "prey" protein solution.

-

Desalting column or dialysis equipment.

-

UV lamp (e.g., 365 nm).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

SDS-PAGE and Western blotting or mass spectrometry equipment.

Methodology:

-

Labeling of the Bait Protein (in the dark): a. Dissolve the bait protein in an amine-free buffer. b. Add a 10- to 50-fold molar excess of the NHS-ester aryl azide crosslinker to the protein solution. The optimal ratio must be determined empirically.[2] c. Incubate the reaction for 30-60 minutes at room temperature, protected from light.[2]

-

Removal of Excess Crosslinker: a. Remove unreacted crosslinker by passing the solution over a desalting column or by dialysis against the amine-free buffer.[2] This step is crucial to prevent non-specific crosslinking in the next stage.

-

Formation of the Protein Complex: a. Mix the labeled bait protein with the cell lysate or purified prey protein solution. b. Allow the proteins to interact by incubating for 1-2 hours at 4°C or room temperature.[2]

-

Photocrosslinking: a. Place the sample in a UV-transparent container (e.g., quartz cuvette) and place it on ice.[2] b. Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 365 nm) for an optimized duration (typically 5-30 minutes).[2][5]

-

Quenching the Reaction: a. Add the quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM to react with any remaining unreacted crosslinker intermediates.[2]

-

Analysis of Crosslinked Products: a. Analyze the sample by SDS-PAGE. A successful crosslinking reaction is indicated by the appearance of a new, higher molecular weight band corresponding to the bait-prey complex.[2] b. The identity of the crosslinked proteins can be confirmed by Western blotting or by excising the band from the gel for in-gel digestion and subsequent analysis by mass spectrometry.[2]

Conclusion & Future Outlook

Photoreactive aryl azide crosslinking is a robust and versatile technique for the covalent capture of molecular interactions.[2] Its power lies in the ability to convert transient, non-covalent associations into stable, covalent bonds with precise temporal control. While traditional aryl azides require UV light, a burgeoning field involves the development of new probes that can be activated by visible light, further enhancing their biocompatibility and enabling novel applications in living cells.[7][11][12] A thorough understanding of the photochemical mechanism, coupled with careful experimental design and the use of rigorous controls, is essential for leveraging this technology to its full potential in drug discovery and the fundamental study of biological systems.

References

-

An Engineered Aryl Azide Ligase for Site-Specific Mapping of Protein-Protein Interactions via Photocrosslinking. National Center for Biotechnology Information (PMC). [Link]

-

An Engineered Aryl Azide Ligase for Site-Specific Mapping of Protein–Protein Interactions through Photo-Cross-Linking. Angewandte Chemie. [Link]

-

Perfluorophenylazide Photochemistry for Modification of Materials. eScholarship.org. [Link]

-

New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. American Chemical Society. [Link]

-

Visible-light-induced protein labeling in live cells with aryl azides. Royal Society of Chemistry. [Link]

-

Synthesis of Arylazide‐ and Diazirine‐Containing CrAsH‐EDT2 Photoaffinity Probes. National Center for Biotechnology Information (PMC). [Link]

-

New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry. [Link]

-

Photochemistry of Azide-Functional Polymers: Soluble Sulfoximine Polymers through Selective Nitrene–Sulfoxide Addition. University of Surrey Open Research repository. [Link]

-

Photolysis of aromatic azides. Part 3.—Quantum yield and mechanism. Transactions of the Faraday Society (RSC Publishing). [Link]

-

Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. [Link]

-

Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. ACS Publications. [Link]

-

Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. [Link]

-

Perfluorophenyl Azides: Photo, Staudinger, and Multicomponent Postpolymerization Reactions on Homopolymers and PISA-Made Nanoparticles. ACS Publications. [Link]

-

Aryl azide photochemistry in defined protein environments. PubMed. [Link]

-

Photoaffinity Labelling. Domainex. [Link]

-

Characterization of the Effects of Aryl-Azido Compounds and UVA Irradiation on the Viral Proteins and Infectivity of Human Immunodeficiency Virus Type 1. National Center for Biotechnology Information (PMC). [Link]

-

Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. Chemical Communications (RSC Publishing). [Link]

-

Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. PubMed. [Link]

-

Design, Exploitation, and Rational Improvements of Diazirine-Based Universal Polymer Crosslinkers. Accounts of Chemical Research. [Link]

-

The photocatalysis pathway of aryl azides via the energy-transfer... ResearchGate. [Link]

-

Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. Chemical Communications (RSC Publishing). [Link]

-

Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. [Link]

-

Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. National Center for Biotechnology Information (PMC). [Link]

-

Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship.org. [Link]

-

An overview of the current proposed mechanism of aryl azide... ResearchGate. [Link]

-

Quantum yield evidence for a chain reaction in the photochemical decomposition of phenyl azide. Journal of the American Chemical Society. [Link]

Sources

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 8. Perfluorophenylazide Photochemistry for Modification of Materials [escholarship.org]

- 9. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 12. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

7-azido-1H-indazole photo-crosslinking protocol for protein-protein interactions

An Application Guide to Photo-Crosslinking for Protein-Protein Interaction Analysis Using 7-azido-1H-indazole

Introduction: Capturing Molecular Interactions with Light

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, signaling pathways, and disease mechanisms. While numerous techniques exist to identify PPIs, many struggle to capture transient or weak interactions within the complex, native environment of a living cell. Photo-affinity labeling (PAL) or photo-crosslinking offers a powerful solution by using light to "freeze" these interactions in time, creating stable, covalent bonds between interacting partners.[1][2] This allows for the subsequent isolation and identification of binding partners that might otherwise be lost during traditional biochemical purifications.

This guide focuses on the application of 7-azido-1H-indazole, a member of the aryl azide class of photo-crosslinkers.[3] Aryl azides are chemically inert in the dark, allowing them to be introduced into a biological system without immediate perturbation. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can then non-selectively insert into C-H, N-H, or other bonds of a proximal biomolecule, thus forming a covalent crosslink.[3][4] The indazole scaffold serves as a versatile core, often found in pharmacologically active compounds, making its derivatives particularly useful for identifying the protein targets of small molecule drugs.[5]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing the foundational principles and step-by-step protocols for utilizing 7-azido-1H-indazole to investigate protein-protein interactions.

Mechanism of Action: The Aryl Azide Photoreaction

The utility of 7-azido-1H-indazole as a photo-crosslinker is rooted in the photochemistry of the aryl azide group. The process can be broken down into two key stages:

-

Photo-activation: The aryl azide is stable under ambient light conditions. However, when irradiated with UV light (typically in the 250-370 nm range), it absorbs a photon, leading to the extrusion of dinitrogen gas (N₂).[3][6]

-

Nitrene Insertion: This photo-decomposition generates a highly reactive and short-lived singlet nitrene intermediate. This electrophilic species can then undergo a variety of reactions, most notably insertion into electron-rich bonds of nearby molecules, such as the C-H and N-H bonds found in amino acid side chains and the peptide backbone of an interacting protein.[3][4] This rapid, proximity-dependent reaction covalently links the 7-azido-1H-indazole probe to its binding partner.

It is important to distinguish aryl azides from another popular class of photo-crosslinkers, diazirines. Diazirines are typically activated by longer-wavelength UV light (330-370 nm) and form a carbene intermediate, which offers a different reactivity profile.[7] While both are effective, the choice of crosslinker can depend on the specific biological question and the tolerance of the system to different UV wavelengths.

Experimental Design and Workflow

A successful photo-crosslinking experiment requires careful planning and execution. The general workflow involves introducing a probe bearing the 7-azido-1H-indazole moiety into a biological system, allowing it to bind to its target(s), activating the crosslinker with UV light, and finally, analyzing the resulting covalent complexes. For target identification studies, the probe is often functionalized with a reporter tag, such as biotin or an alkyne group for click chemistry, to facilitate enrichment and detection.

Detailed Protocols

The following protocols provide a starting point for using a 7-azido-1H-indazole-based probe. Optimization of probe concentration, incubation time, and UV exposure is critical for each new system.

Protocol 1: In Cellulo Photo-Crosslinking

This protocol describes the application of a cell-permeable 7-azido-1H-indazole probe to capture PPIs in living cells.

Materials:

-

Adherent or suspension cells

-

Cell culture medium and supplements

-

7-azido-1H-indazole probe (with biotin or alkyne tag), dissolved in DMSO

-

Phosphate-Buffered Saline (PBS), ice-cold

-

UV lamp (e.g., 365 nm handheld lamp or a crosslinker instrument)[7]

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-agarose beads or alkyne-reactive beads (if applicable)

-

Wash Buffers (e.g., Lysis buffer with decreasing concentrations of detergent)

-

SDS-PAGE sample buffer with a reducing agent (e.g., DTT, BME)

Procedure:

-

Cell Culture and Probe Incubation:

-

Plate cells to achieve 70-80% confluency on the day of the experiment.

-

Prepare a working solution of the azido-indazole probe in a serum-free medium. Perform a dose-response experiment to determine the optimal concentration (e.g., 1-50 µM).

-

Remove the growth medium, wash cells once with PBS, and add the probe-containing medium.

-

Incubate for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C. All incubation steps should be performed in the dark or under subdued light to prevent premature activation.[3]

-

-

UV Irradiation:

-

Remove the probe-containing medium and wash the cells twice with ice-cold PBS to remove the unbound probe.

-

Place the culture dish on an ice-cold surface and remove the lid.

-

Position the UV lamp directly above the cells at a fixed distance. Irradiate with UV light (e.g., 365 nm) for a set duration (e.g., 5-30 minutes).[8][9] The optimal energy and time must be determined empirically.

-

-

Cell Lysis:

-

Immediately after irradiation, add ice-cold Lysis Buffer to the plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Enrichment of Crosslinked Proteins (for Biotinylated Probes):

-

Add pre-washed streptavidin-agarose beads to the clarified lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with Wash Buffers to remove non-specific binders. A typical wash series might be: 2x with Lysis Buffer, 2x with high-salt buffer, and 2x with a no-detergent buffer.

-

-

Elution and Sample Preparation for Analysis:

-

Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 10 minutes.

-

The sample is now ready for analysis by SDS-PAGE, silver staining, Western blotting, or for further processing for mass spectrometry.

-

Trustworthiness: Essential Experimental Controls

To ensure the validity of the results, the following controls are mandatory:

-

No UV Control (-UV): This is the most critical control. A parallel sample is treated with the probe but is not exposed to UV light. Any proteins identified in the pulldown from this sample are considered non-specific binders to the probe or beads.

-

No Probe Control: A sample that is subjected to UV irradiation but was never treated with the azido-indazole probe. This control identifies proteins that may non-specifically bind to the enrichment matrix (e.g., streptavidin beads).

-

Competition Control: Pre-incubate the cells with an excess (e.g., 100-fold) of a non-crosslinkable analog of the probe (e.g., the parent indazole molecule without the azido group). A true interaction partner should show a significantly reduced signal in the pulldown, as its binding sites will be occupied by the competitor.[10]

Data Presentation and Interpretation

| Parameter | Recommended Range | Rationale & Key Considerations |

| Probe Concentration | 1 - 50 µM | Must be optimized. Too low yields poor signal; too high increases non-specific background. |

| Incubation Time | 30 min - 4 hr | Dependent on cell permeability and binding kinetics of the probe. |

| UV Wavelength | 254 - 370 nm | Nitrophenyl azides are efficiently activated by longer wavelengths (300-460 nm), which cause less cellular damage than short-wave UV. Simple phenyl azides may require shorter wavelengths (254-275 nm).[3] |

| UV Exposure Time | 5 - 30 min | Balance between efficient crosslinking and potential photodamage to proteins. A time course is recommended.[9] |

| Quenching Agent | DTT, BME, or other thiols | Thiols can reduce the azide group and should be avoided before UV activation.[3] They can be added after irradiation to quench any unreacted nitrenes. |

Downstream Analysis: From Bands to Identities

SDS-PAGE and Western Blotting: The simplest method to visualize crosslinking is to run the eluted samples on an SDS-PAGE gel. A successful crosslinking event will result in a new, higher molecular weight band corresponding to the target protein covalently attached to the bait (if the bait is also a protein) or a mobility shift. Western blotting with an antibody against a suspected interaction partner can confirm its presence in the crosslinked complex.

Mass Spectrometry (XL-MS): For unbiased, proteome-wide identification of interaction partners, mass spectrometry is the method of choice.[11][12] The enriched and eluted proteins are digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized software is then used to identify the proteins present in the sample.[13] The development of MS-cleavable cross-linkers has further simplified the analysis of cross-linked peptides, although this requires specific probe synthesis.[14]

Conclusion

The 7-azido-1H-indazole photo-crosslinking methodology provides a robust and versatile tool for the discovery and validation of protein-protein interactions directly within their native cellular context. By covalently capturing binding partners upon UV activation, this technique overcomes the limitations of traditional affinity purification methods, enabling the study of weak and transient interactions that are central to cellular function and drug action. Careful experimental design, including rigorous controls and optimization of crosslinking conditions, is paramount to generating high-confidence data and advancing our understanding of complex biological networks.

References

-

Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors . ACS Chemical Biology. [Link]

-

Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors . PMC. [Link]

-

Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and More . reposiTUm. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PMC. [Link]

-

Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines . ACS Publications. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . The Journal of Organic Chemistry. [Link]

-

Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles . ResearchGate. [Link]

-

Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies . PMC. [Link]

-

A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions . KOPS - University of Konstanz. [Link]

-

Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers . eScholarship.org. [Link]

-

Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family . PMC. [Link]

-

Insights on Chemical Crosslinking Strategies for Proteins . MDPI. [Link]

-

Analysis of Synaptic Protein–Protein Interaction by Cross-linking Mass Spectrometry . Springer Link. [Link]

-

Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes . eLife. [Link]

-

Cross-Linking Mass Spectrometry Data Analysis . ResearchGate. [Link]

-

Advances in mass spectrometry: unlocking the potential of chemical crosslinking as a structural biology tool . Drug Target Review. [Link]

-

Poly(glycidyl azide) as Photo-Crosslinker for Polymers . MDPI. [Link]

-

Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods . bioRxiv. [Link]

-

Photocontrol of Antibacterial Activity: Shifting from UV to Red Light Activation . University of Groningen Research Portal. [Link]

-

“Minimalist” Cyclopropene-Containing Photo-Cross-Linkers Suitable for Live-Cell Imaging and Affinity-Based Protein Labeling . Journal of the American Chemical Society. [Link]

-

UV-laser photochemistry of isoxazole isolated in a low-temperature matrix . SciSpace. [Link]

-

Photocrosslinking approaches to interactome mapping . PMC. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . PMC. [Link]

-

Wavelength dependence of ultraviolet light inactivation for SARS-CoV-2 omicron variants . Scientific Reports. [Link]

- Method of synthesizing 1H-indazole compounds.

Sources

- 1. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Analysis of Synaptic Protein–Protein Interaction by Cross-linking Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. researchgate.net [researchgate.net]

- 14. escholarship.org [escholarship.org]

The Versatile Toolkit of 7-Azido-1H-Indazole in Chemical Biology: Application Notes and Protocols

The quest to understand and manipulate biological systems at a molecular level necessitates tools that can capture transient interactions and identify the molecular players in complex cellular pathways. Among the arsenal of chemical probes available to researchers, 7-azido-1H-indazole has emerged as a powerful and versatile scaffold. Its unique combination of a photoreactive azido group and the biologically relevant indazole core makes it an invaluable tool for photoaffinity labeling, target identification, and the broader field of chemical biology. This guide provides an in-depth exploration of the applications of 7-azido-1H-indazole, complete with detailed protocols and the scientific rationale behind its use.

The Chemical Logic of 7-Azido-1H-Indazole: A Dual-Functionality Probe

The utility of 7-azido-1H-indazole in chemical biology stems from two key features: the indazole ring system and the strategically placed azido group. The indazole scaffold is a "privileged" structure in medicinal chemistry, found in numerous bioactive compounds and approved drugs, which often imparts favorable binding properties to protein targets.[1][2] The 7-azido group, an aryl azide, is a photoactivatable crosslinker.[3] Upon irradiation with UV light, it releases dinitrogen gas to form a highly reactive nitrene intermediate.[4] This transient species can then form a covalent bond with nearby molecules, effectively "trapping" the interaction partner of the indazole-containing probe.[3]

This dual functionality allows researchers to design probes that first bind to a specific protein target through non-covalent interactions mediated by the indazole core and other pharmacophoric elements, and then, upon photoactivation, permanently link to the target. This covalent capture is essential for the subsequent identification and characterization of the target protein, which might otherwise be difficult to study due to weak or transient binding.

Application 1: Photoaffinity Labeling for Target Deconvolution

One of the primary applications of 7-azido-1H-indazole is in photoaffinity labeling (PAL), a powerful technique to identify the cellular targets of small molecules.[5] In a typical PAL experiment, a bioactive compound is modified to include the 7-azido-1H-indazole moiety. This "probe" is then introduced to a biological system, such as cultured cells or cell lysates, where it binds to its target protein(s). Subsequent UV irradiation triggers the covalent crosslinking of the probe to its target, enabling its isolation and identification.

Experimental Workflow for Photoaffinity Labeling

The general workflow for a PAL experiment using a 7-azido-1H-indazole-based probe is depicted below. This process typically involves probe incubation, UV crosslinking, enrichment of the labeled proteins, and identification by mass spectrometry.

Caption: Click Chemistry Workflow for PAL.

Detailed Protocol: CuAAC for Biotin Tagging of Labeled Proteins

This protocol describes the biotinylation of a protein lysate containing a target protein that has been covalently labeled with a 7-azido-1H-indazole probe bearing a terminal alkyne.

Materials:

-

Protein lysate from the PAL experiment

-

Azide-PEG-biotin

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

Procedure:

-

Prepare Click Chemistry Reagents:

-

Prepare stock solutions of all reagents. For example: 10 mM Azide-PEG-biotin in DMSO, 50 mM TCEP in water, 10 mM TBTA in DMSO, 50 mM CuSO₄ in water, and 100 mM sodium ascorbate in water (prepare fresh).

-

-

Perform the Click Reaction:

-

To your protein lysate (e.g., 1 mg of protein in 1 mL of lysis buffer), add the following reagents in order, vortexing gently after each addition:

-

Azide-PEG-biotin (to a final concentration of 100 µM)

-

TCEP (to a final concentration of 1 mM)

-

TBTA (to a final concentration of 100 µM)

-

CuSO₄ (to a final concentration of 1 mM)

-

Sodium ascorbate (to a final concentration of 2 mM)

-

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

-

-

Enrichment of Biotinylated Proteins:

-

Following the click reaction, the biotinylated proteins can be enriched using streptavidin-coated magnetic beads or agarose resin.

-

Incubate the reaction mixture with the streptavidin beads for 1-2 hours at 4°C with rotation.

-

Wash the beads extensively with wash buffers of increasing stringency to remove non-specifically bound proteins. [3]

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

-

The enriched proteins can then be separated by SDS-PAGE and visualized by silver staining or Western blotting (if an antibody to the target is available).

-

For protein identification, the enriched proteins are subjected to in-gel or on-bead trypsin digestion, followed by LC-MS/MS analysis. [3]

-

Data Presentation: A Comparative Overview

| Parameter | Photoaffinity Labeling | Click Chemistry (CuAAC) |

| Principle | Light-induced covalent bond formation | Copper-catalyzed cycloaddition |

| Reactive Group | Aryl azide (forms nitrene) | Terminal alkyne and azide |

| Activator | UV light (e.g., 254-365 nm) | Copper(I) catalyst |

| Application | Covalent capture of binding partners | Bioorthogonal ligation of a reporter |

| Key Advantage | Captures transient or weak interactions | High specificity and efficiency |

Conclusion: A Powerful Tool for Drug Discovery and Beyond

7-azido-1H-indazole represents a cornerstone of modern chemical biology, providing a robust and adaptable platform for dissecting complex biological processes. By harnessing the principles of photoaffinity labeling and bioorthogonal chemistry, researchers can illuminate protein-ligand interactions, identify novel drug targets, and validate the mechanisms of action of bioactive molecules. [6][7]The protocols and principles outlined in this guide serve as a starting point for the successful application of 7-azido-1H-indazole-based probes in your research endeavors. As with any powerful tool, careful experimental design and rigorous validation are paramount to achieving insightful and reproducible results.

References

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Seneviratne, U. I., et al. (2020). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 1(3), 100203. Retrieved from [Link]

-

G. S. C. Kumar, Y. Prasad, P. S. S. Babu, P. S. D. Kumar, R. S. Kumar, G. M. Kumar. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Structural Chemistry, 40(9), 1141-1166. Retrieved from [Link]

-

Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 993-1037. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5860. Retrieved from [Link]

-

Singh, R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6664. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Callis, P. R., & Liu, Y. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 101(14), 2527-2537. Retrieved from [Link]

-

Chilin, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Heterocyclic Chemistry, 53(6), 1747-1757. Retrieved from [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Retrieved from [Link]

-

Kim, D., et al. (2021). A chemical tool for blue light-inducible proximity photo-crosslinking in live cells. Chemical Science, 12(30), 10245-10254. Retrieved from [Link]

-

Dubinsky, L., et al. (2012). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 20(2), 554-570. Retrieved from [Link]

-

Bouillon, A., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(10), 1587-1590. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

-

Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]

-

Wang, Z., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry, 24(23), 6147-6154. Retrieved from [Link]

-

Li, Z., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition, 61(47), e202209947. Retrieved from [Link]

-

Butera, J. A., et al. (2022). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 65(4), 3325-3341. Retrieved from [Link]

-

Wang, Y., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B, 13(10), 4059-4080. Retrieved from [Link]

-

Nocentini, A., & Supuran, C. T. (2018). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1246-1262. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief – Use of Click Chemistry for Possible Crosslinking, Click Synthesis of a Potentially Useful azido support and New Click Product - Cyanine 7 Azide. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. The Journal of Organic Chemistry, 87(9), 5849-5860. Retrieved from [Link]

-

Horizon Discovery. (n.d.). Drug Target Identification & Validation. Retrieved from [Link]

-

Del Castillo Vázquez, H. P., et al. (n.d.). 7-Nitroindoline-Based Photocleavable Crosslinkers. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Poly(glycidyl azide) as Photo-Crosslinker for Polymers. Polymers, 14(24), 5519. Retrieved from [Link]

-

Santiago, A., et al. (2023). Target Identification in Anti-Tuberculosis Drug Discovery. International Journal of Molecular Sciences, 24(13), 10560. Retrieved from [Link]

-

Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Drug Target Identification & Validation [horizondiscovery.com]

- 7. blog.crownbio.com [blog.crownbio.com]

Application Note: Protocols for the Incorporation of 7-Azido-1H-indazole into Target Molecules

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics for oncology and inflammatory diseases.[1][2][3][4][5] The introduction of a chemically versatile azide group at the 7-position transforms this important heterocycle into a powerful building block for bioconjugation, drug discovery, and materials science. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 7-azido-1H-indazole into various molecular frameworks. We present detailed, field-proven protocols for three primary bioorthogonal ligation strategies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. The causality behind experimental choices, critical safety procedures for handling azido compounds, and robust methods for product purification and characterization are discussed in depth.

Introduction: The Utility of 7-Azido-1H-indazole

The Indazole Scaffold in Drug Discovery

Indazoles, bicyclic aromatic heterocycles, are bioisosteres of indoles and purines, enabling them to interact with a wide array of biological targets.[1][6] This has led to their integration into numerous clinically successful drugs. The nitrogen atoms within the indazole ring act as key hydrogen bond donors and acceptors, facilitating potent and selective binding to enzyme active sites and receptors.[7]

The Azide Moiety as a Bioorthogonal Handle

The azide group (–N₃) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, modular, and generate only inoffensive byproducts.[8] Organic azides are exceptionally useful because they are largely inert to the complex milieu of functional groups found in biological systems, yet they react with specific partners—alkynes and phosphines—with stunning efficiency and selectivity.[9][10] This "bioorthogonality" allows for the precise chemical modification of molecules in complex environments, including living cells.[9][11][]

By functionalizing the privileged indazole core with an azide handle, 7-azido-1H-indazole (CAS No. 2567498-11-5)[13] emerges as a high-value reagent for:

-

Drug Conjugation: Linking cytotoxic agents to antibodies or targeting ligands.

-

Probe Development: Attaching fluorescent dyes or affinity tags to bioactive molecules.

-

Combinatorial Chemistry: Rapidly generating libraries of indazole-containing compounds for screening.[14]

Critical Safety Protocols for Handling Azido Compounds

Author's Note: Organic azides are energetic materials and must be handled with extreme caution. Their stability is inversely related to the proportion of nitrogen in the molecule.[15][16] Adherence to strict safety protocols is mandatory.

Hazard Assessment

-

Explosive Hazard: Both organic and inorganic azides can be sensitive to heat, light, shock, and pressure, potentially leading to violent decomposition.[15][17][18] Never grind, scratch, or subject azide compounds to friction, especially with metal instruments.[17]

-

Toxicity: Azide anions exhibit acute toxicity comparable to cyanides by inhibiting cellular respiration.[17] They can be fatal if inhaled, swallowed, or absorbed through the skin.[19]

-

Reactivity Hazards:

-

Acids: Azides react with acids to form hydrazoic acid, a highly toxic and explosive gas.[15][17] All azide waste streams must be kept separate from acidic waste.[15]

-

Heavy Metals: Contact with heavy metals (e.g., copper, lead, silver) or their salts can form highly shock-sensitive and explosive metal azides.[18][19] This is particularly relevant for copper plumbing; never dispose of azide solutions down the drain.[19]

-

Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform with azides, as this can form explosive diazidomethane or triazidomethane.[16][18][19]

-

Required Personal Protective Equipment (PPE)

-

Primary: Lab coat, chemical splash goggles or safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).[16][19]

-

Enhanced: For reactions involving potentially unstable azides or when working at scale, a blast shield is required.[16][18] The experiment should be conducted in a chemical fume hood with the sash positioned as low as possible.[18]

Safe Handling and Storage

-

Tools: Use only plastic, ceramic, or Teflon-coated spatulas and tools. NEVER use metal spatulas. [16][17][19]

-

Scale: Always work on the smallest scale possible for your experiment.[17]

-

Temperature: Store azide compounds below room temperature, protected from light.[16][18]

-

Concentration: Do not concentrate azide-containing solutions by rotary evaporation or distillation.[18] If an azide must be isolated, keep it wet with solvent to reduce sensitivity.[17]

Waste Disposal

-

All azide-containing materials, including dilute solutions and contaminated labware, must be disposed of as hazardous chemical waste through your institution's environmental health and safety program.[15][19]

-

Waste containers must be clearly labeled, detailing the specific azide compound.[15]

Bioorthogonal Ligation Strategies: A Comparative Overview

The incorporation of 7-azido-1H-indazole is most effectively achieved through one of three primary bioorthogonal reactions. The choice of method depends on the nature of the substrate, the desired reaction conditions, and the tolerance for a metal catalyst.

| Feature | CuAAC | SPAAC | Staudinger Ligation |

| Reaction Partners | Azide + Terminal Alkyne | Azide + Strained Alkyne | Azide + Engineered Phosphine |

| Catalyst Required | Yes (Copper (I)) | No (Metal-Free) | No (Metal-Free) |

| Key Advantage | Fast kinetics, widely applicable | Bio-orthogonal, non-toxic | Bio-orthogonal, forms native amide bond |

| Primary Use Case | General synthesis, bioconjugation | Live-cell imaging, in vivo chemistry | Peptide/protein ligation, surface modification |

| Product Linkage | 1,2,3-Triazole | 1,2,3-Triazole | Amide Bond |

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, joining an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[8][20][21] The reaction's speed, specificity, and tolerance for a wide range of functional groups and solvents (including water) make it exceptionally robust.[8][22]

Principle and Mechanism

The active catalyst, Cu(I), is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[22][23] The Cu(I) species coordinates with the terminal alkyne, lowering the pKa of its terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise fashion, culminating in the irreversible formation of the triazole product.[20] The use of a stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is highly recommended, especially in biological applications, to protect the Cu(I) from oxidation and accelerate the reaction.[22][23]

Materials and Reagents

| Reagent | Purpose | Typical Concentration |

| 7-Azido-1H-indazole | Azide source | 1.0 - 1.2 equivalents |

| Alkyne-functionalized molecule | Coupling partner | 1.0 equivalent |

| Copper(II) Sulfate (CuSO₄) | Catalyst precursor | 0.05 - 0.25 mM (final) |

| THPTA or TBTA | Cu(I) stabilizing ligand | 5 equivalents relative to Cu |

| Sodium Ascorbate | Reducing agent | 5 - 10 mM (final) |

| Solvent | Reaction medium | t-BuOH/H₂O (1:1), DMF, DMSO |

Step-by-Step Experimental Protocol

This protocol is a general guideline for a small-scale (e.g., 10-50 mg) reaction. It should be optimized for specific substrates.

-

Reactant Preparation: In a suitable vial, dissolve the alkyne-functionalized molecule (1.0 eq) and 7-azido-1H-indazole (1.1 eq) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1).

-

Catalyst Premix: In a separate microcentrifuge tube, prepare a fresh catalyst premix. Add the required volume of a 20 mM CuSO₄ stock solution to the required volume of a 50 mM THPTA stock solution (maintaining a 1:5 copper-to-ligand ratio).[22] Vortex briefly.

-

Reaction Initiation: To the stirring solution from Step 1, add the catalyst premix from Step 2.

-

Reduction: Immediately add the required volume of a freshly prepared 100 mM sodium ascorbate stock solution to initiate the reaction. The final concentration of ascorbate should be around 5 mM.[22]

-

Incubation: Seal the vial and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours but can be left overnight.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Caution: Do not use rotary evaporation if significant unreacted azide remains.

Purification and Characterization

-

Purification: The crude product is typically purified by silica gel column chromatography.

-

Characterization:

-

FTIR: Confirm the disappearance of the strong, sharp azide stretch at ~2100 cm⁻¹.

-